molecular formula C7H13ClN2O B12283175 Hexahydro-pyrrolo[1,2-a]pyrazin-1-one hydochloride CAS No. 21550-78-7

Hexahydro-pyrrolo[1,2-a]pyrazin-1-one hydochloride

Cat. No.: B12283175
CAS No.: 21550-78-7
M. Wt: 176.64 g/mol
InChI Key: CVWPSOBGHCPNHG-UHFFFAOYSA-N
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Description

Hexahydro-pyrrolo[1,2-a]pyrazin-1-one hydrochloride is a nitrogen-containing heterocyclic compound It is known for its unique structure, which includes a pyrrole ring fused with a pyrazine ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of hexahydro-pyrrolo[1,2-a]pyrazin-1-one hydrochloride typically involves the cyclization of appropriate precursors. One common method involves the cross-coupling of a pyrrole ring with acyl (bromo)acetylenes to create 2-(acylethynyl)pyrroles. This is followed by the addition of propargylamine to the obtained acetylenes, resulting in N-propargylenaminones. Finally, intramolecular cyclization catalyzed by cesium carbonate (Cs2CO3) in dimethyl sulfoxide (DMSO) yields the desired compound .

Industrial Production Methods

Industrial production methods for hexahydro-pyrrolo[1,2-a]pyrazin-1-one hydrochloride are typically scaled-up versions of the laboratory synthesis. These methods focus on optimizing reaction conditions to maximize yield and purity while minimizing costs and environmental impact.

Chemical Reactions Analysis

Types of Reactions

Hexahydro-pyrrolo[1,2-a]pyrazin-1-one hydrochloride undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form different derivatives.

    Reduction: Reduction reactions can modify the compound’s functional groups.

    Substitution: The compound can undergo substitution reactions, where one functional group is replaced by another.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate (KMnO4) and reducing agents like sodium borohydride (NaBH4). Reaction conditions vary depending on the desired product but often involve controlled temperatures and specific solvents.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield different oxidized derivatives, while reduction can produce reduced forms of the compound.

Scientific Research Applications

Hexahydro-pyrrolo[1,2-a]pyrazin-1-one hydrochloride has a wide range of scientific research applications:

Mechanism of Action

The mechanism of action of hexahydro-pyrrolo[1,2-a]pyrazin-1-one hydrochloride involves its interaction with molecular targets and pathways. The compound’s biological activities, such as antimicrobial and antioxidant effects, are attributed to its ability to interact with specific enzymes and receptors. the exact molecular targets and pathways involved are still under investigation .

Comparison with Similar Compounds

Hexahydro-pyrrolo[1,2-a]pyrazin-1-one hydrochloride can be compared with other similar compounds, such as:

The uniqueness of hexahydro-pyrrolo[1,2-a]pyrazin-1-one hydrochloride lies in its specific structure and the resulting biological activities, making it a valuable compound for various research and industrial applications.

Properties

CAS No.

21550-78-7

Molecular Formula

C7H13ClN2O

Molecular Weight

176.64 g/mol

IUPAC Name

3,4,6,7,8,8a-hexahydro-2H-pyrrolo[1,2-a]pyrazin-1-one;hydrochloride

InChI

InChI=1S/C7H12N2O.ClH/c10-7-6-2-1-4-9(6)5-3-8-7;/h6H,1-5H2,(H,8,10);1H

InChI Key

CVWPSOBGHCPNHG-UHFFFAOYSA-N

Canonical SMILES

C1CC2C(=O)NCCN2C1.Cl

Origin of Product

United States

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